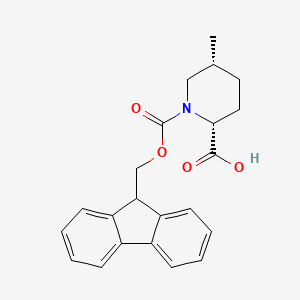

(2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Description

This compound is a chiral piperidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. Its structure features a six-membered piperidine ring with a methyl substituent at the 5-position and both stereocenters (2R,5R) configured in the R conformation. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

Properties

IUPAC Name |

(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBUVYMHHDCLQD-JLTOFOAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-5-methylpiperidine-2-carboxylic acid and 9H-fluorene-9-methanol.

Protection of Amine Group: The amine group of ®-5-methylpiperidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Free amine derivatives after Fmoc removal.

Scientific Research Applications

Medicinal Chemistry

The compound plays a crucial role in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows for the modification of bioactive molecules, enhancing their pharmacological properties.

Key Applications:

- Drug Design: The fluorenylmethoxycarbonyl (Fmoc) group is widely used in drug design as a protective group for amino acids during peptide synthesis. This allows for the selective functionalization of specific sites on the molecule without affecting others .

- Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example, studies have shown that modifications to the piperidine ring can lead to compounds with enhanced efficacy against multidrug-resistant strains .

Peptide Synthesis

In peptide synthesis, (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid serves as an essential building block.

Synthesis Process:

- Fmoc Protection: The Fmoc group is utilized to protect the amine functionality during solid-phase peptide synthesis (SPPS). This protection strategy allows for the sequential addition of amino acids while preventing undesired reactions .

- Cleavage and Deprotection: After the desired peptide sequence is assembled, the Fmoc group can be easily removed under mild basic conditions (e.g., using piperidine), facilitating the finalization of peptide synthesis .

Organic Synthesis

The compound is also employed in organic synthesis due to its versatile functional groups.

Applications:

- Synthesis of Complex Molecules: The presence of both carboxylic acid and piperidine functionalities allows for diverse chemical transformations, making it a valuable intermediate in synthesizing more complex organic molecules .

- Catalysis: Some studies suggest potential applications in catalytic processes where piperidine derivatives are used as catalysts or ligands in various reactions, including asymmetric synthesis .

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amine, which can then participate in further reactions or form the desired peptide bonds.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of the piperidine ring (six-membered) with pyrrolidine (five-membered) significantly alters conformational flexibility and steric interactions. For example:

- FAA5170 Fmoc-D-Pro(5-Ph)-OH (CAS 269078-69-5): A pyrrolidine derivative with a phenyl group at position 4. Its molecular weight (413.47 g/mol) is higher than the target compound due to the phenyl substituent .

- (2R,5R)-5-methylpiperidine analog : The piperidine ring offers greater flexibility, which may improve solubility or adaptability in peptide chain assembly.

Stereochemical Variations

Stereochemistry critically influences biological activity and synthetic utility:

- (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid (CAS 101555-63-9): Differs only in the absence of the 5-methyl group and the configuration at position 5. The molecular weight (351.40 g/mol) is lower than the target compound, reflecting the missing methyl group .

- (S)-isomer (CAS 86069-86-5): The S-configuration at position 2 may alter peptide backbone conformation during solid-phase synthesis, affecting secondary structure formation .

Substituent Effects

- Methyl vs.

- Piperazine Derivatives : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) replaces the piperidine ring with piperazine, introducing an additional nitrogen atom. This modification increases polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties .

Functional Group Additions

- Oxazole and Benzyloxy Derivatives : Compounds like 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (CAS 2137862-31-6) incorporate heterocyclic moieties. The oxazole ring enhances aromaticity and metabolic stability, making such derivatives valuable in medicinal chemistry .

Data Tables

Table 1: Key Structural and Physical Properties

Biological Activity

The compound (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is a piperidine derivative that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 351.40 g/mol. The structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which is significant for its biological activity.

Key Properties:

- IUPAC Name: (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

- CAS Number: 105751-19-7

- Purity: Typically ≥ 97%

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. For instance, compounds with similar structures have shown activity against targets like xanthine oxidase, which is crucial for uric acid metabolism .

Pharmacological Effects

- Antioxidant Activity : Studies have suggested that piperidine derivatives possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Some derivatives have been linked to neuroprotective effects, potentially aiding in conditions like neurodegeneration due to their ability to modulate neurotransmitter systems .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid exhibits notable inhibition of cell proliferation in certain cancer cell lines. For example, research conducted on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating conditions such as gout and inflammation. A study involving induced gout in rats showed that administration of the compound led to a significant decrease in serum uric acid levels compared to control groups, indicating its potential as a therapeutic agent for hyperuricemia .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing (2R,5R)-1-Fmoc-5-methylpiperidine-2-carboxylic acid?

The synthesis typically involves:

- Stereoselective protection : The 5-methylpiperidine-2-carboxylic acid core is synthesized via asymmetric catalysis or chiral resolution to ensure the (2R,5R) configuration.

- Fmoc-group introduction : The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is added under anhydrous conditions using Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃) to protect the amine .

- Purification : Reverse-phase HPLC or column chromatography is employed to isolate the enantiomerically pure product. Analytical methods like NMR (¹H, ¹³C) and chiral HPLC confirm stereochemical integrity .

Q. How should researchers handle this compound safely in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation (GHS Category 2/2A) .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols, as it may cause respiratory irritation (GHS Category 3) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid water jets, and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~4.3 ppm for Fmoc CH₂ groups) and high-resolution mass spectrometry (HRMS) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265–280 nm (Fmoc absorbance) .

- Chiral Purity : Chiral stationary-phase HPLC or polarimetry to verify the (2R,5R) configuration .

Advanced Research Questions

Q. How does the stereochemistry of the 5-methylpiperidine moiety influence its reactivity in peptide coupling?

- The (2R,5R) configuration affects steric hindrance during amide bond formation. For example, the axial methyl group may reduce coupling efficiency with bulky amino acids (e.g., tryptophan), requiring optimized activation reagents (e.g., HATU vs. HBTU) .

- Computational modeling (e.g., DFT) can predict steric clashes and guide the choice of coupling agents .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected building block?

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization .

- Additive Use : Additives like Oxyma Pure or HOAt suppress racemization by stabilizing active intermediates .

- Real-Time Monitoring : Use LC-MS to detect racemized byproducts and adjust reaction conditions dynamically .

Q. How can researchers resolve contradictory data on the compound’s stability under acidic conditions?

- Contradiction : Some studies report Fmoc cleavage at pH < 4, while others note stability in TFA-containing peptide cleavage cocktails .

- Methodological Resolution : Conduct stability assays using:

- pH Titration : Monitor degradation via HPLC at varying pH (1–6).

- Kinetic Studies : Measure half-life under conditions mimicking SPPS (e.g., 20% piperidine in DMF) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Key Issues : Crystallization-induced disproportionation or racemization during solvent removal.

- Solutions :

- Use chiral additives (e.g., tartaric acid derivatives) during recrystallization .

- Optimize reaction solvents (e.g., DCM vs. THF) to balance solubility and stereochemical stability .

Key Recommendations for Researchers

- Stereochemical Integrity : Validate chiral purity at each synthetic step using orthogonal methods (e.g., NMR + chiral HPLC) .

- Safety Protocols : Adhere to SDS guidelines despite incomplete ecotoxicological data (e.g., assume bioaccumulation potential) .

- Reaction Optimization : Screen coupling reagents (e.g., DIC vs. EDCI) to balance yield and enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.